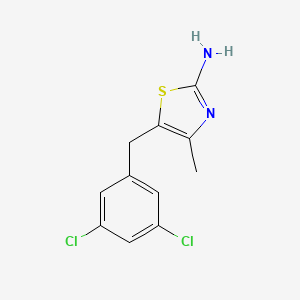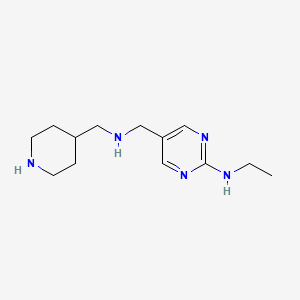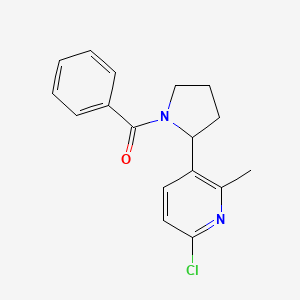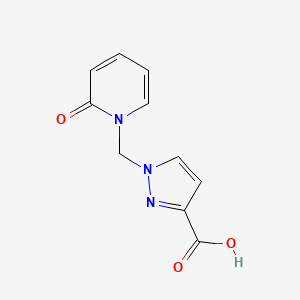
5-(3,5-Dichlorobenzyl)-4-methylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dicloro-bencil)-4-metiltiazol-2-amina es un compuesto químico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por la presencia de un grupo dicloro-bencilo y un grupo metilo unidos al anillo de tiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3,5-Dicloro-bencil)-4-metiltiazol-2-amina típicamente involucra la reacción de cloruro de 3,5-dicloro-bencilo con 4-metiltiazol-2-amina. La reacción se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se calienta generalmente a reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3,5-Dicloro-bencil)-4-metiltiazol-2-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiazolidina correspondientes.
Sustitución: El grupo dicloro-bencilo puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Varios derivados de tiazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de derivados de tiazol más complejos.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano debido a su capacidad para inhibir el crecimiento de ciertas bacterias y hongos.
Medicina: Se están realizando investigaciones para explorar su potencial como agente anticancerígeno, dada su capacidad para interferir con los procesos celulares en las células cancerosas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-(3,5-Dicloro-bencil)-4-metiltiazol-2-amina implica su interacción con objetivos moleculares específicos dentro de las células. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, su actividad antimicrobiana puede deberse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales requeridas para el crecimiento bacteriano.
Comparación Con Compuestos Similares
Compuestos Similares
Alcohol 3,5-dicloro-bencílico: Un compuesto relacionado con propiedades antimicrobianas similares.
4-Metiltiazol: Un derivado de tiazol más simple utilizado en las industrias de sabores y fragancias.
2-Aminotiazol: Un precursor para la síntesis de varios compuestos basados en tiazol con diversas actividades biológicas.
Singularidad
5-(3,5-Dicloro-bencil)-4-metiltiazol-2-amina es único debido a la combinación de sus porciones de dicloro-bencilo y metiltiazol, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C11H10Cl2N2S |
|---|---|
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
5-[(3,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)4-7-2-8(12)5-9(13)3-7/h2-3,5H,4H2,1H3,(H2,14,15) |
Clave InChI |
HATCWPQYDBEEFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)CC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)




![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)




